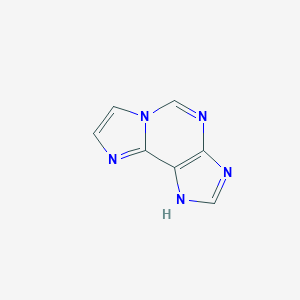

1,N6-Ethenoadenine

准备方法

1,N6-乙烯腺嘌呤可以通过几种方法合成:

与氯乙醛反应: 腺嘌呤与氯乙醛反应形成 1,N6-乙烯腺嘌呤.

与 1,3-双(2-氯乙基)-1-亚硝基脲反应: 这种抗肿瘤剂也可以与腺嘌呤反应生成 1,N6-乙烯腺嘌呤.

N6-羟乙基腺嘌呤环化: 这种方法涉及在四氢呋喃/乙腈溶剂中用偶氮二异丁酸酯和三苯基膦进行环化,或者与亚硫酰氯反应.

化学反应分析

科学研究应用

Formation and Properties of 1,N6-Ethenoadenine

εA is primarily generated from the reaction of adenine with vinyl chloride or lipid peroxidation products. It is characterized by its miscoding properties, which can lead to mutations during DNA replication. The structural properties of εA allow it to adopt a syn conformation that mimics natural bases, influencing its interaction with DNA polymerases and repair enzymes .

Biological Consequences

The biological consequences of εA include its role in mutagenesis and potential contributions to cancer development. Studies indicate that εA can induce A→T transversion mutations in bacterial systems, highlighting its mutagenic potential . The presence of εA in DNA can disrupt normal replication processes and lead to genomic instability if not properly repaired .

DNA Repair Mechanisms

Understanding how cells repair εA lesions is crucial for elucidating its biological impact. The primary repair pathways include:

- Base Excision Repair (BER) : This pathway involves glycosylases that recognize and excise damaged bases, followed by DNA polymerase filling the resulting gap.

- Direct Reversal Repair (DRR) : Certain enzymes can directly reverse the damage caused by εA without the need for excision.

Research shows that the efficiency of these repair mechanisms varies based on the sequence context surrounding the lesion, which can influence the mutational spectra observed in different organisms .

Cancer Research

εA serves as a biomarker for lipid peroxidation and is implicated in cancer diagnostics and prevention strategies. Its formation through oxidative stress provides insights into the mechanisms linking inflammation to cancer development .

Genetic Studies

The study of εA's miscoding properties aids in understanding how DNA lesions contribute to genetic variability and evolution. By analyzing how different organisms process εA, researchers can glean insights into evolutionary adaptations related to DNA repair mechanisms .

Biotechnology

Modified nucleotides like εA are being explored for their potential in developing novel therapeutics. For instance, they can be used to enhance the stability and efficacy of RNA-based drugs such as siRNA and mRNA vaccines by improving their interactions with target proteins .

Case Studies

作用机制

1,N6-乙烯腺嘌呤主要通过掺入 DNA 发挥作用,在那里它会导致复制过程中的错配。 这会导致突变,这些突变可能是诱变的或基因毒性的 。 该化合物被 DNA 修复酶(如糖基化酶和 AlkB 家族酶)识别和修复 .

相似化合物的比较

1,N6-乙烯腺嘌呤由于其特殊的结构和它所引起的 DNA 损伤类型而独一无二。类似的化合物包括:

3,N4-乙烯胞嘧啶: 另一种通过类似机制形成的乙烯 DNA 加合物.

1,N6-乙烷腺嘌呤: 一种结构略有差异的密切相关化合物.

这些化合物具有相似的诱变特性,但它们与 DNA 的特定相互作用和修复机制不同。

生物活性

1,N6-Ethenoadenine (εA) is a significant DNA lesion that arises from the reaction of adenine with various exogenous and endogenous agents, notably vinyl chloride and products of lipid peroxidation. This compound has garnered attention due to its mutagenic properties and implications in cancer biology. This article reviews the biological activity of εA, focusing on its formation, mutagenic effects, repair mechanisms, and relevance in disease contexts.

Formation of this compound

εA is primarily formed through two pathways:

- Exogenous Sources : Exposure to carcinogenic agents such as vinyl chloride and vinyl carbamate leads to the formation of εA in biological systems .

- Endogenous Sources : Lipid peroxidation, a process associated with oxidative stress, also generates εA. This highlights its role as a biomarker for oxidative damage in cells .

Mutagenic Properties

The biological activity of εA is characterized by its ability to induce mutations during DNA replication. The predominant mutational events include:

- A→T Transversions : These mutations are the most frequently observed when εA is present during DNA synthesis.

- A→G and A→C Mutations : These alterations also occur but at lower frequencies .

These mutations have been linked to critical hotspots in the p53 gene, which is often mutated in various cancers, including liver, colon, and lung cancers . The presence of εA in human tissues has been correlated with tumorigenesis, emphasizing its potential role as a carcinogenic agent .

Repair Mechanisms

Cells possess several mechanisms to repair DNA lesions like εA. The primary pathways involved are:

Base Excision Repair (BER)

- Enzymatic Action : N-methylpurine DNA glycosylase (MPG) is the primary enzyme responsible for recognizing and excising εA from DNA. Studies show that MPG plays a crucial role in repairing εA lesions in mammalian cells .

- Repair Efficiency : Research indicates that complete repair of εA occurs slowly; for instance, only 18% complete repair was observed within 16 hours in colon cancer cells, with near-completion within 24 hours .

Direct Reversal Repair (DRR)

- Although less studied for εA compared to BER, DRR mechanisms may also contribute to mitigating the effects of this lesion. These pathways are essential for maintaining genomic stability by reversing certain types of DNA damage directly .

Case Studies and Research Findings

- In Vivo Studies :

- Sequence Context Effects :

- Mutational Spectra Analysis :

Summary Table of Key Findings

| Aspect | Details |

|---|---|

| Formation Sources | Vinyl chloride (exogenous), lipid peroxidation (endogenous) |

| Primary Mutations Induced | A→T transversions; A→G and A→C mutations |

| Key Repair Enzyme | N-methylpurine DNA glycosylase (MPG) |

| Repair Pathways | Base Excision Repair (BER), Direct Reversal Repair (DRR) |

| Repair Efficiency | 18% complete repair within 16 hours; near-completion within 24 hours |

| Disease Associations | Implicated in liver, colon, and lung cancers |

属性

IUPAC Name |

1H-imidazo[2,1-f]purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N5/c1-2-12-4-11-6-5(7(12)8-1)9-3-10-6/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGVOXGPIHFKUGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=NC3=C(C2=N1)NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90160768 | |

| Record name | 1,N(6)-Ethenoadenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13875-63-3 | |

| Record name | Ethenoadenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13875-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,N(6)-Ethenoadenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013875633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,N6-Ethenoadenine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01952 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,N(6)-Ethenoadenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N6-ETHENOADENINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SIN7411HG7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。